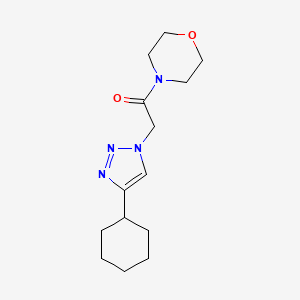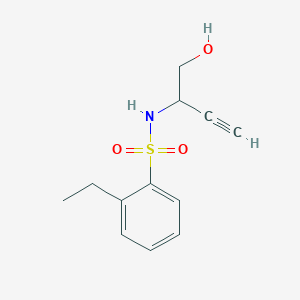![molecular formula C16H22N2O3 B6750256 2-oxo-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B6750256.png)
2-oxo-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide is a synthetic organic compound characterized by a pyrrolidine ring substituted with a carboxamide group and a phenyl ethyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide typically involves multiple steps:
-
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines with carbonyl compounds. For instance, the reaction between an amino acid derivative and a carbonyl compound under acidic or basic conditions can yield the pyrrolidine ring.
-
Introduction of the Carboxamide Group: : The carboxamide group is introduced by reacting the pyrrolidine derivative with an appropriate amine or amide. This can be achieved through amidation reactions using reagents like carbodiimides or coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Attachment of the Phenyl Ethyl Ether Moiety: : The phenyl ethyl ether moiety is introduced through etherification reactions. This involves the reaction of a phenol derivative with an alkyl halide or tosylate in the presence of a base, such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ethyl ether moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the carbonyl group in the pyrrolidine ring. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the phenyl ethyl ether moiety. Halogenation or nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or nitro groups.
Scientific Research Applications
2-oxo-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It serves as a lead compound in drug discovery and development.
-
Medicine: : Explored for its therapeutic potential in treating various diseases. Its interactions with biological targets make it a candidate for developing new medications.
-
Industry: : Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-oxo-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
2-oxo-N-[2-(4-ethoxyphenyl)ethyl]pyrrolidine-3-carboxamide: Contains an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
2-oxo-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
2-oxo-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)21-13-5-3-12(4-6-13)7-9-17-15(19)14-8-10-18-16(14)20/h3-6,11,14H,7-10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSKKDBTUMBXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCNC(=O)C2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-hydroxy-3-(trifluoromethyl)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B6750188.png)
![4-Methyl-3-[4-(oxolan-3-yl)piperidine-1-carbonyl]isochromen-1-one](/img/structure/B6750192.png)

![1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B6750203.png)
![3-[[4-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]oxolane-3-carboxamide](/img/structure/B6750206.png)
![(2R,3R)-1,2-dimethyl-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B6750222.png)
![2-[(1-Ethylpiperidin-2-yl)methylamino]benzenesulfonamide](/img/structure/B6750229.png)
![(2S)-3-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-(2,2,2-trifluoroethylamino)butanamide](/img/structure/B6750231.png)

![N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B6750248.png)
![3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide](/img/structure/B6750267.png)

![3-methyl-3-(4-methylphenyl)-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]butanamide](/img/structure/B6750273.png)
![1-(2-methoxyphenyl)-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methyl]methanamine](/img/structure/B6750284.png)
